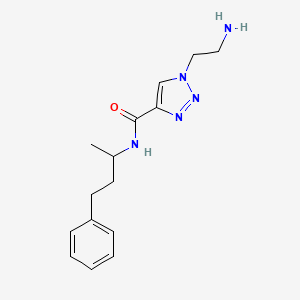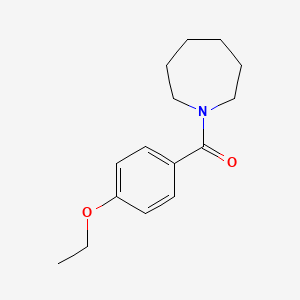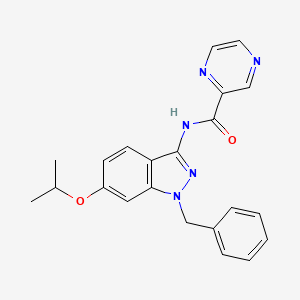
1-(2-aminoethyl)-N-(1-methyl-3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related triazole derivatives involves multiple steps, starting from basic aromatic or aliphatic precursors. The synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, a compound with a similar core structure, was achieved through a multi-step process starting with 4-chlorobenzenamine. This process includes conditions such as a reaction temperature of around 78°C and a time of 8 hours, yielding an 88% product through characterization methods like 1H NMR and MS (Kan, 2015).
Molecular Structure Analysis
Molecular structure analysis of triazole derivatives reveals a stabilized conformation through intermolecular and intramolecular hydrogen bonding. A study on (S)-1-aryl-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamides showed the stabilization of molecular conformation and packing in the crystal structure via such hydrogen bonds (Shen et al., 2013).
Chemical Reactions and Properties
Triazole derivatives can undergo various chemical reactions, including cycloadditions, condensations, and rearrangements. The synthesis approaches and chemical reactions for constructing triazole rings often involve catalytic processes or nucleophilic substitutions, demonstrating the versatile reactivity of the triazole moiety. The Dimroth rearrangement is one example, where heating 4-substituted 5-amino-1-phenyl-1,2,3-triazoles leads to isomeric transformations, highlighting the chemical flexibility of triazoles (Sutherland & Tennant, 1971).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The chemical compound under discussion is related to a class of compounds that have been the subject of various synthesis and structural analysis studies. For example, research on amicarbazone, a compound with a similar triazole core, emphasizes the significance of intramolecular hydrogen bonding and its effects on molecular conformation and crystal packing, highlighting the compound's potential for further chemical modification and application in various fields, including medicinal chemistry (Kaur et al., 2013). Similarly, studies on the synthesis of 4-aminotriazole-5-carbaldehydes demonstrate the versatility of triazole derivatives in organic synthesis, providing a foundation for the development of novel compounds with potential research applications (Albert & Taguchi, 1973).
Antimicrobial Activity
A pivotal area of research for triazole derivatives, including 1-(2-aminoethyl)-N-(1-methyl-3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide, is their antimicrobial activity. A study on primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides found promising antimicrobial agents, indicating that modifications to the triazole core can significantly impact the biological activity against various pathogens (Pokhodylo et al., 2021).
Applications in Drug Discovery
The research on triazole derivatives also extends to drug discovery, where these compounds serve as scaffolds for developing new therapeutic agents. For instance, the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents illustrate the potential of triazole-based compounds in creating effective treatments for cancer and inflammatory diseases (Rahmouni et al., 2016).
Eigenschaften
IUPAC Name |
1-(2-aminoethyl)-N-(4-phenylbutan-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-12(7-8-13-5-3-2-4-6-13)17-15(21)14-11-20(10-9-16)19-18-14/h2-6,11-12H,7-10,16H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZNWMFQBPKTCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CN(N=N2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-3-[5-(2,6-dichlorophenyl)-2-furyl]-2-propenethioamide](/img/structure/B5593020.png)
![N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylpropanamide](/img/structure/B5593028.png)
![5-methyl-1,3-diphenyl-1H-pyrazolo[4,3-d][1,3]thiazole](/img/structure/B5593037.png)
![4-[(1S*,3R*)-1-ethoxy-3-hydroxy-7-azaspiro[3.5]non-7-yl]-1-(4-methoxyphenyl)-4-oxobutan-1-one](/img/structure/B5593042.png)

![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B5593056.png)
![2-{3-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5593064.png)
![7-(3,4-dichlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5593070.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-methoxy-4-(methylthio)benzamide](/img/structure/B5593077.png)
![5-(4-hydroxybenzylidene)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B5593081.png)
![2-({4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5593089.png)
![4-(4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5593119.png)

